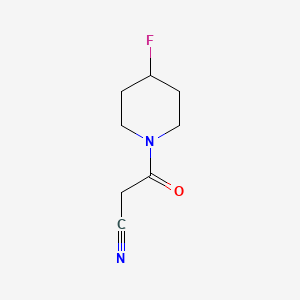
3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile, also known as 4-fluoropiperidine-3-carboxylic acid nitrile, is a synthetic organic compound with a wide range of applications in the fields of biochemistry, medicine, and pharmacology. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. The compound has been extensively studied for its pharmacological properties, such as its ability to modulate neurotransmission and its potential as an anticonvulsant.
Applications De Recherche Scientifique
Traitement de la fibrose pulmonaire idiopathique
3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile : a été identifié comme un composé potentiel pour le traitement de la fibrose pulmonaire idiopathique (FPI). Des chercheurs ont découvert que la modification de la structure des analogues du dipyridamole pour inclure le groupe 4-fluoropiperidin-1-yl peut améliorer la stabilité métabolique, ce qui est crucial pour l'efficacité des médicaments . Ce composé a montré des résultats prometteurs en augmentant la demi-vie de ces analogues dans les microsomes hépatiques de rat, indiquant un potentiel pour des effets thérapeutiques durables .
Amélioration de la stabilité métabolique dans la conception de médicaments
La modification structurelle des composés pharmaceutiques pour inclure le This compound a démontré une amélioration de la stabilité métabolique . Ceci est particulièrement important dans la conception de médicaments pour les affections chroniques, où une circulation systémique prolongée est nécessaire pour un traitement efficace. La capacité du composé à modifier le profil de lipophilie des médicaments pourrait conduire à des médicaments plus stables et plus efficaces .
Développement de stimulants synthétiques
Ce composé est structurellement lié à des stimulants synthétiques comme le 4-Fluorométhylphénidate (4F-MPH), qui sont utilisés dans la classe des médicaments de la pipéridine. Ses propriétés uniques pourraient être utilisées dans le développement de nouveaux stimulants ayant des profils pharmacologiques spécifiques pour le traitement de conditions telles que le TDAH ou la narcolepsie.
Découverte de médicaments et synthèse organique
This compound : est un matériau polyvalent utilisé dans la recherche scientifique pour la découverte de médicaments et la synthèse organique. Ses propriétés uniques le rendent idéal pour créer de nouveaux composés avec des applications thérapeutiques potentielles, ainsi que pour étudier les mécanismes d'action des médicaments existants.
Études d'amarrage moléculaire
La structure du composé permet son utilisation dans des études d'amarrage moléculaire, qui sont essentielles pour comprendre les interactions médicament-récepteur . Cela peut conduire à la découverte de nouveaux médicaments à haute spécificité et efficacité pour diverses maladies.
Recherche pharmacocinétique
La recherche pharmacocinétique tire profit de l'utilisation du This compound en raison de son impact sur la stabilité métabolique des composés . Cette recherche peut conduire au développement de médicaments avec des profils d'absorption, de distribution, de métabolisme et d'excrétion optimisés.
Exploration des relations structure-activité (SAR)
Le composé joue un rôle important dans l'exploration des relations structure-activité, aidant les chercheurs à comprendre comment les modifications structurelles des molécules affectent leur activité biologique . Ceci est crucial pour la conception rationnelle de médicaments ayant les propriétés souhaitées.
Mécanisme D'action
4-Fluoropiperidine-3-carboxylic acid nitrile acts as an antagonist of the NMDA receptor, which is involved in the modulation of neurotransmission. The compound binds to the NMDA receptor, preventing the binding of the agonist glutamate, and thus inhibiting the flow of ions through the receptor. This results in a decrease in the excitatory activity of neurons, leading to an overall decrease in neuronal excitability.
Biochemical and Physiological Effects
4-Fluoropiperidine-3-carboxylic acid nitrile has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of the NMDA receptor, leading to a decrease in neuronal excitability and an increase in neuronal inhibition. In addition, it has been found to have anticonvulsant properties, as well as the ability to modulate cardiac contractility and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrileridine-3-carboxylic acid nitrile in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and its pharmacological properties have been well-studied. In addition, the compound is water-soluble and can be easily purified by crystallization. However, there are some limitations to the use of this compound in laboratory experiments. The compound is toxic and should be handled with caution, and the reaction conditions must be carefully controlled in order to obtain a pure product.
Orientations Futures
The potential applications of 3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrileridine-3-carboxylic acid nitrile are still being explored. Further research into the compound’s pharmacological properties is needed in order to better understand its effects on the body. Additionally, further research is needed to explore the compound’s potential as an anticonvulsant, as well as to investigate its potential for use in the treatment of other neurological disorders. Finally, further research is needed to explore the potential of the compound as an anti-inflammatory agent and to determine its potential for use in the treatment of inflammation-related diseases.
Propriétés
IUPAC Name |
3-(4-fluoropiperidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c9-7-2-5-11(6-3-7)8(12)1-4-10/h7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJHJMVJNKGISF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


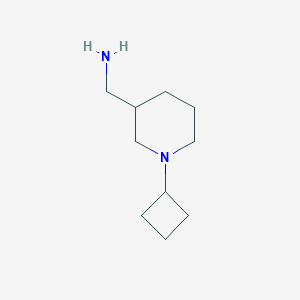

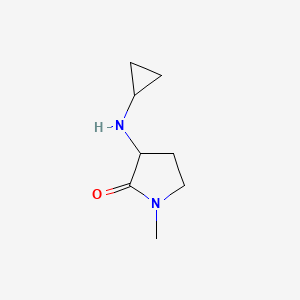

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxylic acid](/img/structure/B1489145.png)
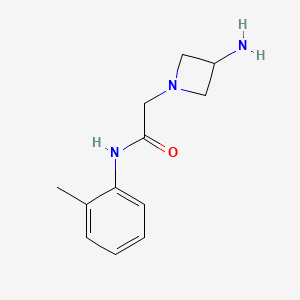

![2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine](/img/structure/B1489151.png)

![3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489154.png)
![1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489155.png)
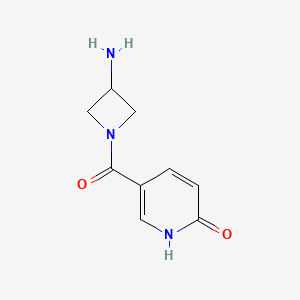
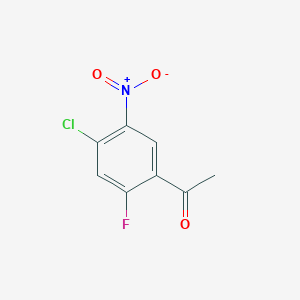
![2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol](/img/structure/B1489161.png)
